molecular formula C6H4Cl2OS B1599940 2-Chloro-1-(5-chlorothiophen-2-yl)ethanone CAS No. 42445-55-6

2-Chloro-1-(5-chlorothiophen-2-yl)ethanone

Cat. No.: B1599940
CAS No.: 42445-55-6
M. Wt: 195.07 g/mol
InChI Key: JRHBEDSUTAGRQV-UHFFFAOYSA-N
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Description

2-Chloro-1-(5-chlorothiophen-2-yl)ethanone is an organic compound with the molecular formula C6H4Cl2OS. It is characterized by the presence of a chloro group and a thiophene ring, making it a valuable intermediate in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(5-chlorothiophen-2-yl)ethanone typically involves the chlorination of 5-chlorothiophene-2-carboxylic acid followed by a Friedel-Crafts acylation reaction. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the acylation is carried out using acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(5-chlorothiophen-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Formation of substituted thiophenes.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

Scientific Research Applications

2-Chloro-1-(5-chlorothiophen-2-yl)ethanone is utilized in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme inhibition and protein interactions.

    Medicine: Potential use in the development of pharmaceuticals, particularly in the synthesis of anti-inflammatory and antimicrobial agents.

    Industry: Used in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 2-Chloro-1-(5-chlorothiophen-2-yl)ethanone involves its interaction with nucleophiles, leading to the formation of various substituted products. The chloro group acts as a leaving group, facilitating nucleophilic attack. The thiophene ring provides stability and electronic properties that influence the reactivity of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1-(5-chlorothiophen-2-yl)ethanone is unique due to its specific reactivity profile, which is influenced by the presence of both chloro and thiophene groups. This makes it a versatile intermediate in organic synthesis, offering distinct advantages in terms of selectivity and yield .

Properties

IUPAC Name

2-chloro-1-(5-chlorothiophen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2OS/c7-3-4(9)5-1-2-6(8)10-5/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRHBEDSUTAGRQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60408326
Record name 2-chloro-1-(5-chlorothiophen-2-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42445-55-6
Record name 2-chloro-1-(5-chlorothiophen-2-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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